Isotopologue Interference-Free MS Quantification
Salicyluric acid-13C2,15N provides a +3 Da mass shift (+2 Da from 13C2 incorporation, +1 Da from 15N incorporation) relative to the unlabeled native analyte (m/z 196.06 to m/z 199.07 for the [M+H]+ ion). This triple-labeled configuration ensures complete baseline resolution from the native isotopologue envelope, eliminating the cross-contribution artifacts that can occur with single-labeled or deuterated internal standards when the native analyte's natural abundance M+1 or M+2 isotopologue peaks overlap with the internal standard's quantification channel . For salicyluric acid specifically, the protonated adduct [M+H]+ at m/z 196.0605 is present in 89.6% of positive cases in forensic casework analysis, and the +3 Da shift provided by this compound enables unambiguous signal attribution in complex sample matrices [1].
| Evidence Dimension | Mass shift relative to native analyte for MS/MS quantification channel separation |
|---|---|
| Target Compound Data | +3 Da (13C2,15N triple-label); m/z ~199.07 [M+H]+ |
| Comparator Or Baseline | Unlabeled salicyluric acid: m/z 196.06 [M+H]+; Deuterated analog (d4): +4 Da mass shift with potential chromatographic retention time alteration; Single-labeled analog: +1 or +2 Da with potential isotopologue overlap |
| Quantified Difference | Optimal 3-Da mass shift provides unambiguous spectral separation while preserving near-identical physicochemical properties; deuterated analogs exhibit measurable chromatographic retention time shifts |
| Conditions | LC-MS/MS analysis using electrospray ionization in positive ion mode; applicable to plasma, urine, and tissue matrices |
Why This Matters
The triple-labeled configuration provides the optimal balance of mass separation for unambiguous MS quantification while avoiding deuterium-associated chromatographic retention time shifts, a critical factor when selecting internal standards for validated bioanalytical methods requiring co-elution with the native analyte.
- [1] Rasmussen BS, et al. Metabolomics-driven determination of targets for salicylic acid and ibuprofen in positive electrospray ionization using LC-HRMS. Forensic Chemistry. 2023. View Source
